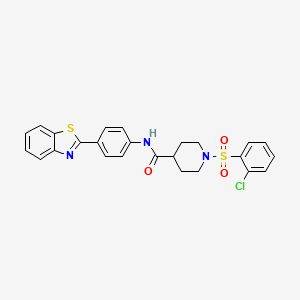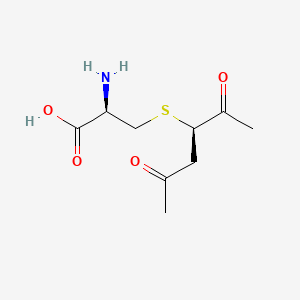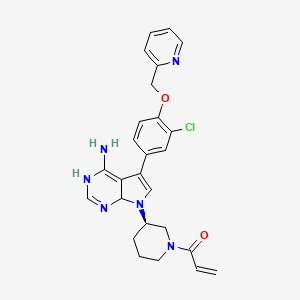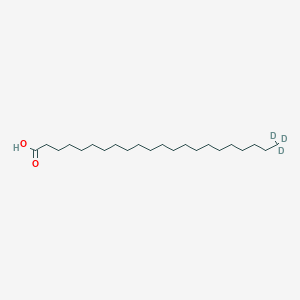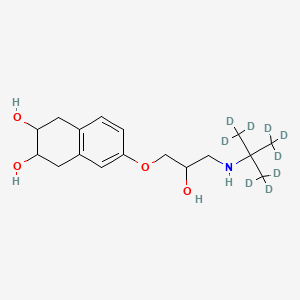
iso-Nadolol (tert-Butyl-d9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
iso-Nadolol (tert-Butyl-d9) is a deuterium-labeled compound, specifically a deuterated form of iso-Nadolol (tert-Butyl). Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Analyse Des Réactions Chimiques
iso-Nadolol (tert-Butyl-d9) undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Applications De Recherche Scientifique
iso-Nadolol (tert-Butyl-d9) has several scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolism of drugs.
Medicine: Utilized in drug development to improve the pharmacokinetic profiles of therapeutic agents.
Industry: Applied in the production of deuterium-labeled compounds for research and development purposes
Mécanisme D'action
The mechanism of action of iso-Nadolol (tert-Butyl-d9) is similar to that of its non-deuterated counterpart, iso-Nadolol (tert-Butyl). As a beta-adrenergic antagonist, it blocks the response to beta-adrenergic stimulation by inhibiting the binding of norepinephrine and epinephrine to their receptors . This results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure. The incorporation of deuterium may affect the pharmacokinetics and metabolism of the compound, potentially leading to improved therapeutic profiles .
Comparaison Avec Des Composés Similaires
iso-Nadolol (tert-Butyl-d9) can be compared with other beta-adrenergic antagonists, such as:
Nadolol: A non-selective beta-adrenergic antagonist used to treat hypertension and angina.
Propranolol: Another non-selective beta-adrenergic antagonist with similar therapeutic uses.
Atenolol: A selective beta-1 adrenergic antagonist used primarily for hypertension.
The uniqueness of iso-Nadolol (tert-Butyl-d9) lies in its deuterium labeling, which can enhance its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C17H27NO4 |
|---|---|
Poids moléculaire |
318.46 g/mol |
Nom IUPAC |
6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
VVBMERYDWHEPNU-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



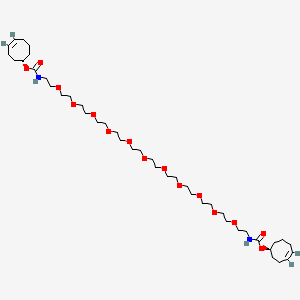
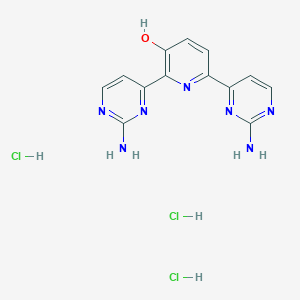
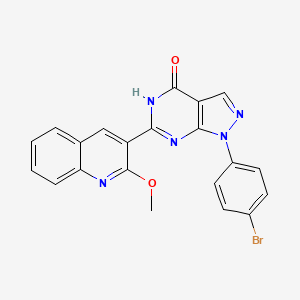
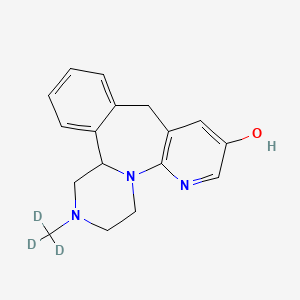


![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)

